What is Daminozide-d4 and its primary use in research
What is Daminozide-d4 and its primary use in research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Daminozide-d4, a deuterated analog of the plant growth regulator Daminozide. This document details its chemical properties, primary applications in research, and a representative experimental protocol for its use as an internal standard in analytical chemistry.
Core Concepts: The Role of Isotopic Labeling in Research
Stable isotope-labeled compounds, such as Daminozide-d4, are indispensable tools in modern analytical research. The substitution of hydrogen atoms with their heavier isotope, deuterium, results in a molecule that is chemically identical to its unlabeled counterpart but has a higher mass. This mass difference is the cornerstone of its utility, particularly in mass spectrometry-based quantification methods. By introducing a known amount of the labeled standard into a sample, researchers can accurately determine the concentration of the unlabeled analyte, compensating for variations in sample preparation and instrument response.
Daminozide-d4: Chemical and Physical Properties
Daminozide-d4, also known as Aminozide-d4, is a synthetic compound where four hydrogen atoms on the butanoic acid backbone have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for the quantification of Daminozide.[1]
| Property | Value | Source |
| Formal Name | 4-(2,2-dimethylhydrazineyl)-4-oxobutanoic-2,2,3,3-d4 acid | [1] |
| IUPAC Name | 2,2,3,3-tetradeuterio-4-(2,2-dimethylhydrazinyl)-4-oxobutanoic acid | [2][3] |
| Molecular Formula | C6H8D4N2O3 | [1] |
| Molecular Weight | 164.2 g/mol | |
| Monoisotopic Mass | 164.10989923 Da | |
| Appearance | White to off-white solid | |
| Purity | ≥95% (HPLC), ≥99% deuterated forms (d1-d4) | |
| Solubility | DMF: 5 mg/ml, DMSO: 11 mg/ml, PBS (pH 7.2): 2 mg/ml, Slightly soluble in water | |
| Storage Temperature | -20°C | |
| Unlabeled CAS Number | 1596-84-5 |
Primary Use in Research: An Internal Standard for Quantitative Analysis
The principal application of Daminozide-d4 in a research setting is as an internal standard for the precise quantification of Daminozide in various matrices using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). This is crucial in fields such as:
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Environmental Monitoring: To accurately measure Daminozide residues in soil, water, and agricultural products.
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Food Safety and Analysis: For the determination of Daminozide levels in food crops to ensure compliance with regulatory limits.
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Toxicology and Xenobiotic Metabolism: In studies investigating the metabolic fate of Daminozide.
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Plant Biology: To quantify endogenous or exogenously applied Daminozide in plant tissues.
The use of a stable isotope-labeled internal standard like Daminozide-d4 is considered the gold standard in quantitative mass spectrometry as it corrects for matrix effects and variations during sample processing, leading to highly accurate and reproducible results.
Experimental Protocol: Quantification of Daminozide in a Complex Matrix using Daminozide-d4
The following is a generalized methodology for the analysis of Daminozide in a complex sample matrix, such as soil or a plant-based product, using Daminozide-d4 as an internal standard.
Sample Preparation and Extraction
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Homogenization: A representative portion of the sample is accurately weighed and homogenized to ensure uniformity. For solid samples like fruits or vegetables, this may involve blending with a suitable solvent.
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Spiking with Internal Standard: A known amount of Daminozide-d4 solution is added to the homogenized sample at the beginning of the extraction process.
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Extraction: The sample is extracted with an appropriate solvent, such as acetonitrile or a buffered solution, to solubilize the Daminozide and Daminozide-d4. This is often followed by vortexing and centrifugation to separate the liquid extract from the solid matrix.
Sample Cleanup
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Dispersive Solid-Phase Extraction (d-SPE): The supernatant from the extraction step is subjected to a cleanup procedure to remove interfering matrix components. A common technique is d-SPE, where a sorbent material is added to the extract to bind and remove unwanted compounds.
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Centrifugation and Filtration: After the d-SPE step, the sample is centrifuged, and the cleaned-up extract is filtered before instrumental analysis.
Instrumental Analysis (LC-MS/MS)
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Chromatographic Separation: The purified extract is injected into a liquid chromatography system to separate Daminozide and Daminozide-d4 from any remaining matrix components.
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Mass Spectrometric Detection: The separated compounds are then introduced into a tandem mass spectrometer. The instrument is set to monitor specific precursor-to-product ion transitions for both Daminozide and Daminozide-d4.
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Quantification: The concentration of Daminozide in the original sample is calculated by comparing the peak area ratio of the analyte (Daminozide) to the internal standard (Daminozide-d4) against a calibration curve prepared with known concentrations of both compounds.
Visualizing the Workflow and Concepts
To better illustrate the experimental process and the underlying principles, the following diagrams are provided in the DOT language for Graphviz.
Caption: Experimental workflow for the quantification of Daminozide.
Caption: Concept of internal standard addition for quantification.
Conclusion
Daminozide-d4 is a critical analytical tool for researchers requiring accurate and precise measurement of Daminozide. Its use as an internal standard in mass spectrometry-based methods mitigates the impact of matrix effects and procedural inconsistencies, thereby ensuring the reliability of quantitative data. The methodologies outlined in this guide provide a framework for the application of Daminozide-d4 in various research contexts, from environmental analysis to food safety.
